3-Chloro-6-fluoro-4-hydroxyquinoline

Description

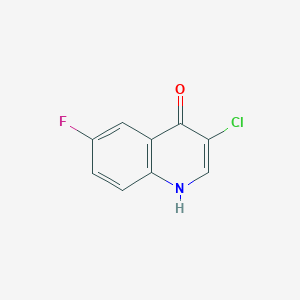

Chemical Structure: 3-Chloro-6-fluoro-4-hydroxyquinoline (C₉H₅ClFNO; molar mass: 197.59 g/mol) is a halogenated quinoline derivative featuring chloro (Cl), fluoro (F), and hydroxy (-OH) substituents at positions 3, 6, and 4, respectively . Its tautomeric forms include 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one, depending on the solvent and pH .

Properties

CAS No. |

724787-80-8 |

|---|---|

Molecular Formula |

C9H5ClFNO |

Molecular Weight |

197.59 g/mol |

IUPAC Name |

3-chloro-6-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5ClFNO/c10-7-4-12-8-2-1-5(11)3-6(8)9(7)13/h1-4H,(H,12,13) |

InChI Key |

YLHCFKGEXKJUDO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Hydroxy vs. Methoxy Groups

- This compound: The -OH group increases polarity and solubility in aqueous media, making it suitable for biological applications requiring hydrophilic interactions .

- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Methoxy (-OCH₃) reduces polarity compared to -OH, favoring membrane permeability in lipophilic environments (e.g., agrochemicals) .

Halogenation Patterns

- Chloro and fluoro substituents in the target compound and analogues enhance metabolic stability and binding affinity to biological targets (e.g., enzymes, receptors) via halogen bonding and steric effects .

- Trifluoromethyl (-CF₃) in 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline significantly boosts electron-withdrawing effects and thermal stability .

Functional Group Diversity

- Cyano (-CN) Groups (e.g., in 6-amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carbonitrile): Improve binding to ATP pockets in kinases, a common feature in anticancer agents .

- Tetrahydroquinoline Scaffolds (e.g., 2-chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile): Enhance conformational flexibility and blood-brain barrier penetration for CNS-targeted drugs .

Computational Insights

Density-functional theory (DFT) studies, such as those employing hybrid functionals with exact exchange terms, can elucidate electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions involving these compounds . For instance, the electron-deficient quinoline core in this compound may exhibit distinct reactivity in nucleophilic substitution compared to methoxy-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.